Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an acetic acid moiety linked to a substituted phenyl ring through a thioether bond. The presence of functional groups such as the aminocarbonyl, chloro, and methyl groups on the phenyl ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 3-methylphenylamine to introduce the chloro groupThe final step involves the formation of the thioether bond by reacting the intermediate with acetic acid and a suitable thiol reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The chloro and methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((2-(aminocarbonyl)-5-chlorophenyl)thio)-: Lacks the methyl group, which can affect its reactivity and binding properties.
Acetic acid, ((2-(aminocarbonyl)-3-methylphenyl)thio)-: Lacks the chloro group, altering its chemical behavior.
Acetic acid, ((2-(aminocarbonyl)-5-methylphenyl)thio)-: Lacks the chloro group, affecting its interactions with other molecules
Uniqueness
The presence of both the chloro and methyl groups in acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- makes it unique. These groups contribute to its distinct chemical properties, such as increased hydrophobicity and specific binding affinities, which can enhance its effectiveness in various applications .
This detailed article provides a comprehensive overview of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
66214-43-5 |
---|---|
Molecular Formula |
C10H10ClNO3S |
Molecular Weight |
259.71 g/mol |
IUPAC Name |
2-(2-carbamoyl-5-chloro-3-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H10ClNO3S/c1-5-2-6(11)3-7(9(5)10(12)15)16-4-8(13)14/h2-3H,4H2,1H3,(H2,12,15)(H,13,14) |
InChI Key |
GDQGYYWSXWKWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)SCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.